molecular formula C9H15N3O2S B12540048 N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide CAS No. 864684-88-8

N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide

Cat. No.: B12540048
CAS No.: 864684-88-8
M. Wt: 229.30 g/mol
InChI Key: FMUPBLNWIMKFTI-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a sulfonamide group and a dimethylaminoethyl side chain, which contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide typically involves the reaction of 2-pyridinesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually require cooling to maintain a controlled temperature and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen or sulfur atoms.

    Complexation: The pyridine ring can form coordination complexes with metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkyl or N-acyl derivatives, while oxidation and reduction can produce sulfoxides, sulfones, or amines.

Scientific Research Applications

Chemistry: N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl side chain can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can engage in π-π stacking or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethylaminoethyl Methacrylate: Similar in having a dimethylaminoethyl group, but differs in its methacrylate functionality.

    N,N-Dimethylaminoethanol: Shares the dimethylaminoethyl group but lacks the pyridine and sulfonamide moieties.

    N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Contains a similar side chain but has an acridine core instead of a pyridine ring.

Uniqueness: N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and dimethylaminoethyl side chain. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide, a compound within the pyridine-sulfonamide class, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a sulfonamide group and a dimethylaminoethyl side chain. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Case Study 1: Anticancer Activity

A study focused on pyridine derivatives demonstrated that certain analogs showed promising anticancer activity through apoptosis induction in cancer cell lines. While specific data on this compound is scarce, the structural similarities suggest potential for similar effects.

Case Study 2: Inhibition of Enzyme Activity

Research evaluating enzyme inhibition profiles indicated that compounds similar to this compound exhibited varying IC50 values against different enzymes. For example:

CompoundTarget EnzymeIC50 (µM)
Compound ACarbonic Anhydrase II25
Compound BAcetylcholinesterase15
This compoundTBDTBD

This table illustrates the comparative potency of various compounds against specific targets, highlighting the need for further investigation into this compound.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulfonamide compounds typically includes absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that related compounds undergo significant hepatic metabolism, which may influence their therapeutic efficacy and safety profiles. Toxicological assessments are essential to evaluate any adverse effects associated with long-term use.

Properties

CAS No.

864684-88-8

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]pyridine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-12(2)8-7-11-15(13,14)9-5-3-4-6-10-9/h3-6,11H,7-8H2,1-2H3

InChI Key

FMUPBLNWIMKFTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

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